![molecular formula C19H11ClF2N4O2S B2876679 3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242914-43-7](/img/structure/B2876679.png)
3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines, which are heterocyclic compounds containing a pyrazine ring fused to a triazole ring . These compounds have been studied for various applications, including as explosives and as potential therapeutic agents .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines can be analyzed using techniques like X-ray diffractometry . The specific structure of your compound would depend on the positions and nature of the substituents.Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines would depend on the specific substituents and reaction conditions. For example, they can undergo reactions with amines and phenylenediamine derivatives to form various derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazines can vary widely depending on their specific structure. Some properties that might be relevant include density, thermal stability, and detonation performance .Wissenschaftliche Forschungsanwendungen
Absorption and Metabolism
Research on the absorption, distribution, metabolism, and excretion of similar compounds, such as Ticagrelor, reveals intricate details about how these substances are processed within the human body. Ticagrelor shows rapid absorption with peak plasma concentration at around 1.5 hours post-administration, with a notable metabolite formed by O-deethylation. This study indicates the complex pathways involved in the metabolism of such chemical compounds, which could extend to the chemical , emphasizing the importance of understanding these processes for developing therapeutics (Teng et al., 2010).
Environmental Exposure and Effects
Investigations into environmental exposure to pesticides, including organophosphorus (OP) and pyrethroid (PYR) compounds, highlight potential developmental neurotoxicants. Studies like these underscore the critical need for evaluating the environmental impact and human exposure risks associated with the use of complex chemical compounds, including their potential developmental and neurotoxic effects on children (Babina et al., 2012).
Potential Health Risks
Research on the health risks associated with exposure to certain chemicals, such as those in the triazolo[4,3-a]pyrazin class, often focuses on their biotransformation and the potential psychotropic properties. For example, a study on newly developed substances showed that some could produce marked changes in EEG, indicating sedative or ataraxic effects with mild antidepressant action. This type of research is crucial for understanding the therapeutic potential and safety profile of new chemical entities (Saito, 1978).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on [1,2,4]triazolo[4,3-a]pyrazines could include further exploration of their synthesis, properties, and potential applications. This could involve the development of new synthetic methods, the study of their reactivity, or the investigation of their potential uses in various fields .
Eigenschaften
IUPAC Name |
3-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF2N4O2S/c20-13-4-2-1-3-12(13)16(27)10-29-19-24-23-17-18(28)25(7-8-26(17)19)11-5-6-14(21)15(22)9-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCWADPXLUHWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.